molecular formula C9H4F2O2S B1397835 5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid CAS No. 550998-68-0

5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Cat. No. B1397835
M. Wt: 214.19 g/mol
InChI Key: AKQBFIAFACNRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4F2O2S . It is a derivative of benzo[b]thiophene-2-carboxylic acid, which is a heterocyclic sulfur compound .

Scientific Research Applications

    Organic Synthesis

    • Thiophene derivatives play a vital role in organic synthesis .
    • They are used to improve advanced compounds with a variety of biological effects .
    • The methods of application include various synthetic methods like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • The outcomes of these methods are the synthesis of different thiophene derivatives .

    Pharmaceuticals

    • Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
    • They are used as raw materials and intermediates in pharmaceuticals .
    • The methods of application include the synthesis of drugs like suprofen and articaine .
    • The outcomes include the production of drugs with various therapeutic effects .

    Agrochemicals

    • Thiophene derivatives are used as raw materials and intermediates in agrochemicals .

    Dyestuff Fields

    • Thiophene derivatives are used as raw materials and intermediates in dyestuff fields .

    Material Science

    • Thiophene derivatives are utilized in material science as corrosion inhibitors .
    • They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • The methods of application include the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films .
    • The outcomes include the production of various electronic devices .

    Biologically Active Compounds

    • Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
    • They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • The methods of application include various synthetic methods like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • The outcomes of these methods are the synthesis of different thiophene derivatives .

    Nonsteroidal Anti-inflammatory Drug

    • Suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • The methods of application include the synthesis of drugs like suprofen .
    • The outcomes include the production of drugs with various therapeutic effects .

    Dental Anesthetic

    • Articaine as 2,3,4-trisubstituent thiophene (3-n-propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride), is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
    • The methods of application include the synthesis of drugs like articaine .
    • The outcomes include the production of drugs with various therapeutic effects .

    Degradation Studies

    • Thiophene-2-carboxylic acid, a benzothiophene, is a heterocyclic sulfur compound .
    • It undergoes degradation (23%) by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 .
    • The outcomes include the degradation of the compound .

    Fabrication of Composites

    • Thiophene-2-carboxylic acid may be used for the fabrication of carboxylated conducting polymer/CNTs (carbon nanotubes) composites thin films .
    • The outcomes include the production of composite thin films .

properties

IUPAC Name

5,7-difluoro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F2O2S/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQBFIAFACNRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(SC2=C(C=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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